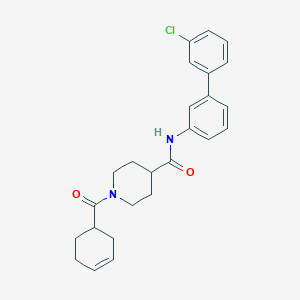![molecular formula C30H34N2O6 B6064022 2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6064022.png)
2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including an isoindole core, a cyclohexenyl ring, and dimethoxyphenethyl and oxobutyl substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of the Cyclohexenyl Ring: The cyclohexenyl ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be attached through a nucleophilic substitution reaction using a suitable halide precursor.
Incorporation of the Oxobutyl Group: The oxobutyl group can be introduced through an aldol condensation reaction involving an appropriate aldehyde and ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and solvent), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines to secondary amines.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Condensation: Aldehydes, ketones, acid chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted derivatives
Condensation: Larger organic molecules
Wissenschaftliche Forschungsanwendungen
2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{2-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL}-4-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-[(4Z)-4-[2-[2-(3,4-dimethoxyphenyl)ethylimino]-4,4-dimethyl-6-oxocyclohexylidene]-4-hydroxybutyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-30(2)17-22(31-14-13-19-11-12-25(37-3)26(16-19)38-4)27(24(34)18-30)23(33)10-7-15-32-28(35)20-8-5-6-9-21(20)29(32)36/h5-6,8-9,11-12,16,33H,7,10,13-15,17-18H2,1-4H3/b27-23-,31-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWTBBQYFYOOJ-WAOYYHKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCCC2=CC(=C(C=C2)OC)OC)C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NCCC2=CC(=C(C=C2)OC)OC)/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6063942.png)
![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)
![1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6063951.png)
![1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)

![4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)
![3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B6063978.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE](/img/structure/B6063986.png)

![2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B6063999.png)

![(3-methoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone](/img/structure/B6064008.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6064009.png)
![1-[2-(4-BROMOANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6064017.png)
